molecular formula C8H5ClN2O B12865644 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

Cat. No.: B12865644
M. Wt: 180.59 g/mol
InChI Key: FQGTYPPZYBQCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a versatile chemical intermediate designed for research and development in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, recognized for its significant role in developing therapeutics for various diseases . This particular chloro- and carbaldehyde-functionalized analog serves as a critical building block for the synthesis of more complex molecules, including Schiff bases, through reactions with primary amines . This compound is especially valuable in antimicrobial and anticancer research. Derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) by targeting the QcrB subunit of the cytochrome bcc complex, a key component in the bacterial oxidative phosphorylation pathway . Furthermore, novel Schiff bases synthesized from similar chloroimidazo[1,2-a]pyridine carbaldehydes have shown promising in vitro anticancer activity against human carcinoma cell lines and antimicrobial activity against various bacterial and fungal strains . Researchers can leverage this high-purity intermediate to explore structure-activity relationships and develop new candidate compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-5H

InChI Key

FQGTYPPZYBQCBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C=O)Cl

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis and Functionalization of 3-Haloimidazo[1,2-a]pyridine-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, functionalization, and strategic application of 3-haloimidazo[1,2-a]pyridine-5-carbaldehyde analogs. These scaffolds are critical "bifunctional hubs" in medicinal chemistry, offering orthogonal reactivity at the C3 (halogen) and C5 (aldehyde) positions for the rapid generation of diversity-oriented libraries, particularly in kinase inhibitor and anti-infective research.

Strategic Significance & Scaffold Analysis

The imidazo[1,2-a]pyridine core is a privileged pharmacophore found in drugs like Zolpidem (GABA modulator) and Alpidem.[1] However, the 3-halo-5-carbaldehyde substitution pattern represents a more advanced "molecular chassis" for fragment-based drug discovery (FBDD).[2]

The "Orthogonal Reactivity" Advantage

This scaffold enables Chemo-Orthogonal Functionalization , allowing chemists to sequentially modify two distinct sites without protecting groups:

  • C3-Position (Halogen): A site for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[2][3] The electron-rich nature of the imidazole ring facilitates oxidative addition, even with chlorides.

  • C5-Position (Formyl): A "peri-position" electrophile.[2] It is sterically crowded by the bridgehead nitrogen (N4) but highly reactive toward nucleophilic addition (reductive amination, Wittig olefination, condensation).

Synthetic Architecture

The construction of this core requires navigating the regioselectivity of the imidazo[1,2-a]pyridine ring formation and the stability of the aldehyde group during halogenation.

Pathway A: The "Protected Aldehyde" Route (Recommended)

This route maximizes yield by protecting the sensitive aldehyde during the harsh cyclization and halogenation steps.

Step-by-Step Protocol

1. Protection of Starting Material

  • Substrate: 6-Bromopyridin-2-amine (Commercial).[2]

  • Reagent:

    
    -BuLi (2 equiv), DMF (Formylation) 
    
    
    
    2-Amino-6-formylpyridine.[2]
  • Protection: Ethylene glycol,

    
    -TsOH (cat.), Toluene, Reflux (Dean-Stark).
    
  • Product: 6-(1,3-Dioxolan-2-yl)pyridin-2-amine.[2]

2. Cyclization (Ring Formation)

  • Reagents: Chloroacetaldehyde (40% aq.), NaHCO

    
    , Ethanol, Reflux, 4-6 h.
    
  • Mechanism: N-alkylation of the pyridine nitrogen followed by cyclization onto the exocyclic amine.

  • Intermediate: 5-(1,3-Dioxolan-2-yl)imidazo[1,2-a]pyridine.[2]

3. C3-Halogenation (Electrophilic Aromatic Substitution)

  • Reagents:

    • For Bromine: NBS (1.05 equiv), CH

      
      CN, 0°C to RT.
      
    • For Iodine: NIS (1.05 equiv), CH

      
      CN, RT.
      
    • For Chlorine: NCS (1.1 equiv) or NaClO

      
      /AcOH (Green Method).
      
  • Note: The C3 position is highly nucleophilic. Halogenation occurs exclusively at C3 despite the electron-withdrawing effect of the C5-acetal.[2]

4. Deprotection

  • Reagents: 1M HCl or TFA/H

    
    O, THF, RT, 2 h.
    
  • Final Product: 3-Haloimidazo[1,2-a]pyridine-5-carbaldehyde.[2]

Pathway B: The "Late-Stage Formylation" Route (Scalable)

Ideal for generating the 3-bromo analog on a gram scale.

  • Cyclization: 2-Amino-6-bromopyridine + Chloroacetaldehyde

    
    5-Bromoimidazo[1,2-a]pyridine .[2]
    
  • C3-Halogenation: Reaction with NBS

    
    3,5-Dibromoimidazo[1,2-a]pyridine .
    
  • Regioselective Lithiation: Treatment with

    
    -BuLi (1 equiv) at -78°C in Et
    
    
    
    O/THF.[2]
    • Critical Insight: The C5-Br is more reactive toward Lithium-Halogen exchange than the C3-Br due to the inductive effect of the adjacent pyridine nitrogen (N1) and coordination with N4.

  • Quench: Add DMF

    
    3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde .
    

Visualizing the Synthesis & Reactivity[4]

The following diagram maps the synthetic logic and the divergent reactivity profiles.

G Start 2-Amino-6-bromopyridine Cyclization Cyclization (ClCH2CHO) Start->Cyclization Inter1 5-Bromoimidazo[1,2-a]pyridine Cyclization->Inter1 RouteA Route A: Lithiation Inter1->RouteA n-BuLi, DMF (C5 Formylation) RouteB Route B: Halogenation First Inter1->RouteB NBS (C3 Bromination) ProdA Imidazo[1,2-a]pyridine- 5-carbaldehyde RouteA->ProdA ProdB 3,5-Dibromoimidazo [1,2-a]pyridine RouteB->ProdB Target TARGET: 3-Haloimidazo[1,2-a]pyridine- 5-carbaldehyde ProdA->Target NBS/NIS (C3 Halogenation) ProdB->Target n-BuLi (1 eq), DMF (Regioselective C5 Exchange) Suzuki C3: Suzuki/Sonogashira (Ar-B(OH)2 / Alkyne) Target->Suzuki Pd(0) RedAm C5: Reductive Amination (R-NH2, NaBH(OAc)3) Target->RedAm Mild Acid

Caption: Dual synthetic pathways (A/B) converging on the target scaffold, highlighting the orthogonal reactivity at C3 and C5.

Experimental Protocol: C3-Bromination of 5-Formyl Scaffold

This protocol assumes the starting material is Imidazo[1,2-a]pyridine-5-carbaldehyde (derived via Route A).[2]

Objective: Regioselective installation of bromine at C3 without over-oxidation of the aldehyde.

  • Setup: Charge a 50 mL round-bottom flask with Imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 146 mg) and anhydrous Acetonitrile (MeCN, 10 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) portion-wise over 5 minutes.

    • Why? Portion-wise addition prevents high local concentrations of radicals that could lead to side reactions at the formyl hydrogen.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor by TLC (50% EtOAc/Hexanes). The product usually appears as a less polar spot.

  • Workup: Dilute with EtOAc (30 mL). Wash with saturated Na

    
    S
    
    
    
    O
    
    
    (to quench traces of Br
    
    
    ) and then brine.
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , Gradient 0-40% EtOAc in Hexanes).
  • Yield: Typical yields are 85-92%.[2]

  • Characterization Data (Expected):

    • 1H NMR (CDCl

      
      ): 
      
      
      
      10.5 (s, 1H, CHO), 7.8 (s, 1H, C2-H), 7.7 (d, 1H, C8-H), 7.6 (t, 1H, C7-H), 7.4 (d, 1H, C6-H). Note: The C2-H singlet is diagnostic; the C3-H signal disappears.

Comparative Reactivity Data

Reaction TypeTarget PositionReagentsConditionsOutcome/Yield
Suzuki Coupling C3-BrAr-B(OH)

, Pd(dppf)Cl

, K

CO

Dioxane/H

O, 80°C
High (80-95%) .[2] C5-CHO is tolerated.[2]
Sonogashira C3-ITerminal Alkyne, Pd(PPh

)

Cl

, CuI
Et

N, DMF, RT
Good (75-85%) .
Reductive Amination C5-CHOPrimary Amine, NaBH(OAc)

DCE, RTExcellent (90%+) . C3-Halo remains intact.[2]
Wittig Olefination C5-CHOPh

P=CH-R
THF, 0°CModerate (60-75%) .[2] Steric hindrance at C5 can slow this.
Oxidation C5-CHONaClO

, NaH

PO

t-BuOH/H

O
High (90%) .[2] Yields the 5-carboxylic acid.[2][4]

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al.[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][3][5][6][7] Chemical Communications, 2013. Link

  • Regioselective Halogenation

    • Li, H., et al.[7][8] "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source."[2][3][9] RSC Advances, 2017. Link

  • C5-Functionalization via Lithiation

    • Gueiffier, A., et al.[10][11] "Functionalization of imidazo[1,2-a]pyridines at the 5-position."[4][12] Tetrahedron, 2006. (Foundational methodology for 5-position lithiation).

  • Biological Applications (Kinase Inhibitors)

    • Rival, Y., et al. "5-Substituted imidazo[1,2-a]pyridines: Synthesis and biological activity."[2] Journal of Medicinal Chemistry, 1996. Link

  • Commercial Availability & Properties

    • PubChem Compound Summary for CID 71300153 (6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde).[2] Link

Sources

Methodological & Application

Application Notes & Protocols: Knoevenagel Condensation of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging a Privileged Scaffold with a Cornerstone Reaction

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including well-known anxiolytics and hypnotics.[1] The scaffold's versatility and broad spectrum of biological activities continue to drive research into new derivatives for applications in oncology, infectious diseases, and neurodegenerative disorders.[2][3][4][5]

The Knoevenagel condensation is a robust and highly efficient carbon-carbon bond-forming reaction, fundamental to synthetic organic chemistry.[6][7][8] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is prized for its operational simplicity and wide substrate scope.

This application note provides a comprehensive guide for leveraging the Knoevenagel condensation with a specialized substrate: 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde. The presence of the chloro-substituted imidazopyridine moiety introduces specific electronic characteristics that influence reactivity, making tailored protocols essential. We present detailed, field-proven methodologies—from classical thermal conditions to modern microwave-assisted synthesis—designed to empower researchers in drug discovery and chemical biology to efficiently generate novel libraries of imidazo[1,2-a]pyridine-based compounds.

The Knoevenagel Condensation: Mechanistic Insights

The reaction proceeds via a three-step mechanism: deprotonation, nucleophilic addition, and dehydration (elimination).[9] The choice of catalyst is critical; it must be basic enough to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[6]

  • Deprotonation: A weak base, commonly a secondary amine like piperidine, abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated, often by the conjugate acid of the base catalyst, to yield a β-hydroxy adduct. A final base-mediated elimination of a water molecule (dehydration) generates the thermodynamically stable α,β-unsaturated product.[9]

The electron-withdrawing nature of both the chloro-substituent and the imidazo[1,2-a]pyridine ring system enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a highly reactive substrate for this condensation.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene (Z-CH2-Z') C Resonance-Stabilized Carbanion (Z-CH--Z') A->C Deprotonation B Base (B:) D 3-Chloroimidazo[1,2-a]pyridine -5-carbaldehyde (R-CHO) E Tetrahedral Alkoxide Intermediate C->E Attack on Carbonyl F β-Hydroxy Adduct E->F Protonation (BH+) E->F G Final α,β-Unsaturated Product F->G Elimination of H2O

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols & Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Classical Synthesis with Piperidine Catalysis

This protocol details a standard, reliable method using piperidine in ethanol, a common choice for Knoevenagel condensations that provides excellent yields for a variety of substrates.[7][10]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde180.591.01.0
Malononitrile66.061.11.1
Piperidine85.150.10.1
Ethanol (Absolute)46.07-Solvent

Step-by-Step Procedure

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 180.6 mg) and malononitrile (1.1 mmol, 72.7 mg).

  • Dissolution: Add 10 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Using a micropipette, add piperidine (0.1 mmol, ~10 µL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the aldehyde spot indicates reaction completion. Typical reaction time is 2-4 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. A solid product will typically precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the pure 2-((3-chloroimidazo[1,2-a]pyridin-5-yl)methylene)malononitrile.

Troubleshooting

  • Reaction Stalls: If TLC analysis shows incomplete conversion after 4 hours, an additional small portion of piperidine (0.05 eq) can be added.

  • No Precipitation: If no solid forms upon cooling, slowly add ice-cold water to the reaction mixture to induce precipitation. Alternatively, remove the ethanol under reduced pressure and purify the residue via column chromatography.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers an environmentally benign and rapid alternative, leveraging microwave irradiation to accelerate the reaction, often leading to higher yields in minutes.[11][12][13] Solvent-free conditions simplify work-up and reduce waste.[14]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde180.591.01.0
Ethyl Cyanoacetate113.121.11.1
Ammonium Acetate77.080.20.2

Step-by-Step Procedure

  • Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 180.6 mg), ethyl cyanoacetate (1.1 mmol, ~124 µL), and ammonium acetate (0.2 mmol, 15.4 mg).

  • Mixing: Briefly stir the mixture to ensure homogeneity. Note: The mixture will be a thick slurry or paste.

  • Reaction: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at 100-120 °C for 5-15 minutes. Use power modulation to maintain the target temperature.

  • Monitoring: After the initial irradiation time, cool the vessel to a safe temperature and take a small aliquot for TLC analysis to check for completion. If necessary, irradiate for an additional 5 minutes.

  • Work-up: After cooling, add 10 mL of ice-cold water to the vessel. The product will solidify.

  • Isolation: Break up the solid with a spatula and collect it by vacuum filtration. Wash the solid thoroughly with water (3 x 10 mL) to remove the ammonium acetate catalyst.

  • Drying & Purification: Dry the crude product under vacuum. The product, ethyl 2-cyano-3-(3-chloroimidazo[1,2-a]pyridin-5-yl)acrylate, is often obtained in high purity. If needed, recrystallize from an ethanol/water mixture.

Troubleshooting

  • Charring: If charring occurs, reduce the microwave temperature or power. Ensure the temperature probe is correctly calibrated.

  • Oily Product: If the product separates as an oil, extract the aqueous mixture with ethyl acetate (3 x 15 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Summary of Reaction Conditions and Expected Outcomes

The choice of active methylene compound and reaction conditions allows for the synthesis of a diverse range of derivatives. The following table summarizes typical conditions and expected yields for the condensation with 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde.

Active Methylene Cmpd.Catalyst (eq)SolventMethod & Temp.Time (h)Typical Yield (%)
MalononitrilePiperidine (0.1)EthanolReflux2-490-95
Ethyl CyanoacetatePiperidine (0.1)EthanolReflux3-685-92
MalononitrileAmmonium Acetate (0.2)NoneMicrowave (120 °C)0.1-0.292-97
Ethyl CyanoacetateAmmonium Acetate (0.2)NoneMicrowave (120 °C)0.2-0.388-94
Cyanoacetic AcidPiperidine (0.2)PyridineDoebner Mod. (100 °C)4-875-85

Note: Yields are based on typical outcomes for heteroaromatic aldehydes and may vary. The Doebner modification with cyanoacetic acid involves subsequent decarboxylation.[6][15]

General Experimental Workflow

The overall process, from starting materials to the final purified compound, follows a logical and streamlined workflow. This ensures reproducibility and high purity of the target molecules.

workflow start Starting Materials (Aldehyde, Active Methylene Cmpd.) setup Reaction Setup (Add Reagents, Solvent, Catalyst) start->setup reaction Knoevenagel Condensation (Heating / Microwave) setup->reaction monitoring Reaction Monitoring (TLC Analysis) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Precipitation or Extraction) monitoring->workup Complete isolation Crude Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification final Final Product (Characterization: NMR, MS, etc.) purification->final

Sources

Application Note: Overcoming Activation Barriers in the Suzuki-Miyaura Coupling of 3-Chloroimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem. While functionalization at the C-3 position is critical for structure-activity relationship (SAR) studies, the use of 3-chloroimidazo[1,2-a]pyridine precursors presents a specific synthetic challenge.

Unlike their bromo- or iodo- analogs, 3-chloro derivatives exhibit significant inertness toward oxidative addition due to the high bond dissociation energy (BDE) of the C-Cl bond (~96 kcal/mol) and the electron-rich nature of the imidazopyridine ring, which further deactivates the C-Cl bond.

This Application Note details a validated, high-efficiency protocol utilizing Buchwald precatalysts (XPhos Pd G2) and NHC-stabilized systems (Pd-PEPPSI-iPr) to achieve quantitative conversion of these deactivated chlorides under mild to moderate conditions.

Mechanistic Insight & Catalyst Selection

The Deactivation Problem

The 3-position of imidazo[1,2-a]pyridine is nucleophilic (similar to the 3-position of indole). The nitrogen lone pair at N1 donates electron density into the ring system, increasing the electron density at C3. In a Suzuki coupling, the rate-determining step (RDS) for aryl chlorides is Oxidative Addition .

  • Electronic Effect: The electron-rich ring makes the C-Cl bond less electrophilic, resisting attack by the Pd(0) species.

  • Steric Effect: Substituents at the C2 position (common in drug scaffolds) can create steric clash, hindering the approach of the bulky Pd-ligand complex.

The Solution: Ligand Engineering

Standard catalysts like Pd(PPh3)4 are generally ineffective for 3-chloroimidazo[1,2-a]pyridines. Successful coupling requires ligands that are:

  • Electron-Rich: To increase the nucleophilicity of the Pd(0) center, facilitating oxidative addition.

  • Bulky: To promote the formation of the active monoligated Pd(0)-L species and accelerate Reductive Elimination.

Recommended Systems:

  • XPhos / SPhos: Biaryl phosphine ligands that provide the optimal balance of sterics and electronics.

  • NHC (N-Heterocyclic Carbenes): Strong

    
    -donors that form highly stable active catalysts (e.g., PEPPSI series).
    
Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the high-energy barrier at the oxidative addition step for this specific scaffold.

SuzukiCycle cluster_barrier Activation Barrier Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 3-Cl-Imidazo[1,2-a]py Complex1 Pd(II)-Cl-Ar OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet + Ar'-B(OH)2 / Base BaseStep Base Activation (OH- / Boronate) BaseStep->TransMet Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle emphasizing the oxidative addition barrier (Red) critical for 3-chloroimidazo[1,2-a]pyridine coupling.

Optimization Matrix

The following data summarizes the optimization of reaction conditions for the coupling of 3-chloro-2-methylimidazo[1,2-a]pyridine with phenylboronic acid.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)Note
1Pd(PPh3)4-Na2CO3DME/H2O80<10No oxidative addition
2Pd(OAc)2PPh3K2CO3Dioxane/H2O10025Incomplete conversion
3Pd(OAc)2SPhos K3PO4Dioxane/H2O10088Good activity
4XPhos Pd G2 -K3PO4 THF/H2O 60 98 Optimal Method A
5Pd-PEPPSI-iPr -K2CO3Toluene/MeOH8096 Optimal Method B

Experimental Protocols

Method A: The "Gold Standard" (Buchwald System)

Recommended for high-value intermediates and late-stage functionalization.

Reagents:

  • 3-Chloroimidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) [CAS: 1310584-14-5]

  • Base: K3PO4 (tribasic potassium phosphate), 2.0 equiv

  • Solvent: THF:Water (4:1 ratio) or 1,4-Dioxane:Water (4:1)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the 3-chloro substrate (1.0 mmol), aryl boronic acid (1.5 mmol), K3PO4 (424 mg, 2.0 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen three times. Crucial: Oxygen poisons the active Pd(0) species.

  • Solvation: Add degassed THF (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Place in a pre-heated block at 60°C . Stir vigorously (800 rpm) for 2–4 hours.

    • Note: If the substrate is sterically hindered at the C2 position, increase temperature to 80°C and use Dioxane instead of THF.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash chromatography (typically MeOH/DCM gradients for this polar scaffold).

Method B: The "Robust" Alternative (NHC System)

Recommended for scale-up or when highly cost-effective reagents are needed.

Reagents:

  • Catalyst: Pd-PEPPSI-iPr (2 mol%) [CAS: 905459-27-0]

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Toluene:MeOH (1:1 ratio) or Toluene:Isopropanol

Procedure:

  • Setup: Combine substrate, boronic acid, K2CO3, and Pd-PEPPSI-iPr in a reaction vessel.

  • Solvation: Add Toluene and MeOH (degassed).

  • Reaction: Heat to 80°C for 4–6 hours. The NHC ligand is extremely thermally stable and resistant to oxidation, making this method more forgiving of trace air.

  • Workup: Standard aqueous extraction as above.

Troubleshooting & Decision Tree

Use the following logic flow to resolve common issues during synthesis.

Troubleshooting Start Analyze LCMS/TLC at 4 hours Check1 Is Conversion > 90%? Start->Check1 Success Proceed to Workup Check1->Success Yes Check2 Is Starting Material Remaining? Check1->Check2 No Check3 Is De-halogenated Product (Protodehalogenation) Present? Check2->Check3 Yes (SM Present) Action2 Switch Catalyst to XPhos Pd G3 or Pd-PEPPSI Check2->Action2 No (Complex Mixture) Action1 Increase Temp by 20°C OR Switch to Dioxane Check3->Action1 No Side Products Action3 Use Anhydrous Conditions (Cs2CO3 in DMF) Check3->Action3 Yes (H-Imidazo formed)

Figure 2: Troubleshooting workflow for stalled or dirty reactions.

Key Troubleshooting Notes:

  • Protodehalogenation (Ar-Cl

    
     Ar-H):  This side reaction occurs if the transmetallation is too slow or the solvent is too protic. Solution: Switch to anhydrous DMF or Toluene with Cs2CO3.
    
  • Homocoupling (Ar-Ar): Indicates oxygen leak. Solution: Degas solvents more thoroughly (sparge with Ar for 15 mins).

References

  • Mechanistic Overview of Suzuki Coupling

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).[1][2] Retrieved from

  • Buchwald Precatalysts (XPhos/SPhos)

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3] (2014).[1] Journal of Organic Chemistry. Retrieved from

  • Pd-PEPPSI Protocols

    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from

  • Specific Reactivity of Imidazo[1,2-a]pyridines

    • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.[4] (2014).[1] ResearchGate. Retrieved from

  • Microwave Assisted Methods

    • Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines.IMIST. Retrieved from

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheets (SDS) for all reagents, particularly organoboron compounds and palladium catalysts, before use.

Sources

Application Note: Synthesis of Schiff Bases from 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the synthesis of Schiff bases derived from the specific scaffold 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde .

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as Zolpidem and Alpidem.[1][2] The introduction of a Schiff base (azomethine, -N=CH-) functionality at the 5-position, coupled with a halogen at the 3-position, creates a novel chemical space with high potential for antimicrobial, antiviral, and anticancer activity.

This guide provides a validated, step-by-step protocol for synthesizing Schiff bases from 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde . Unlike standard 3-formyl derivatives, the 5-formyl regioisomer offers unique steric and electronic vectors for target binding. This protocol utilizes an acid-catalyzed condensation optimized for yield and purity.[1]

Chemical Background & Mechanism[3][4][5][6]

The Scaffold

The starting material, 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde , features two critical functional handles:[3]

  • 3-Chloro Group: Increases lipophilicity and metabolic stability (blocking the metabolically labile C3 position).

  • 5-Formyl Group: An electrophilic center positioned on the pyridine ring, distinct from the more common C3 position.

Reaction Mechanism

The synthesis follows a classic nucleophilic addition-elimination pathway. The amine nitrogen attacks the carbonyl carbon of the aldehyde. Acid catalysis (typically Glacial Acetic Acid) is crucial to protonate the carbonyl oxygen, increasing its electrophilicity, and to assist in the dehydration of the carbinolamine intermediate.

Key Pathway: Aldehyde + Amine (H+) -> [Carbinolamine Intermediate] -> (-H2O) -> Imine (Schiff Base)

ReactionMechanism cluster_conditions Reaction Conditions Start 3-Chloroimidazo[1,2-a] pyridine-5-carbaldehyde Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack Amine Primary Aromatic Amine (Ar-NH2) Amine->Inter Catalyst Glacial AcOH (Catalyst) Catalyst->Inter Activation Water H2O (Byproduct) Inter->Water Product Schiff Base (Target Imine) Inter->Product Dehydration Cond Solvent: Ethanol/Methanol Temp: Reflux (78-80°C) Time: 2-6 Hours

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 3-chloroimidazo[1,2-a]pyridine-5-carbaldehyde with primary amines.

Experimental Protocol

Materials & Reagents[1][4][7]
  • Precursor: 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 equiv).

  • Reactant: Substituted Aniline / Primary Amine (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Purification: Ethanol, DMF (for recrystallization).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde in 10-15 mL of absolute ethanol.

  • Add 1.0 mmol of the appropriate primary aromatic amine.

  • Add 2-3 drops of Glacial Acetic Acid.

    • Note: The acid acts as a catalyst.[1][4][5][6] Excess acid can protonate the amine, reducing its nucleophilicity, so use sparingly.

Step 2: Reflux & Monitoring

  • Equip the RBF with a water condenser.

  • Heat the mixture to reflux (approx. 78-80°C) with magnetic stirring.

  • Monitor via TLC: Check reaction progress every 60 minutes.

    • Mobile Phase: Ethyl Acetate:Hexane (3:7 or 4:6 depending on amine polarity).

    • Visualization: UV lamp (254 nm). Look for the disappearance of the aldehyde spot and the appearance of a new, typically less polar spot (Schiff base).

  • Standard reaction time is 2 to 6 hours .

Step 3: Workup & Isolation

  • Once the reaction is complete (TLC confirmation), remove the heat source and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of crushed ice-water . Stir vigorously for 10-15 minutes.

  • A solid precipitate (the Schiff base) should form.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the precipitate with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL) to remove unreacted amine.

Step 4: Purification

  • Recrystallization: Most derivatives can be recrystallized from hot Ethanol. For highly insoluble derivatives, use a DMF/Ethanol mixture.

  • Dry the pure product in a vacuum desiccator over CaCl2 or P2O5 overnight.

Experimental Workflow Diagram

Workflow Setup Step 1: Setup Dissolve Aldehyde + Amine in EtOH + cat. AcOH Reflux Step 2: Reaction Reflux @ 80°C (2-6h) Monitor via TLC Setup->Reflux Quench Step 3: Workup Pour into Crushed Ice Induce Precipitation Reflux->Quench Completion Filter Step 4: Isolation Vacuum Filtration Wash w/ Cold EtOH Quench->Filter Purify Step 5: Purification Recrystallization (EtOH or DMF) Filter->Purify Analyze Step 6: Analysis 1H NMR, IR, MS Purify->Analyze

Figure 2: Operational workflow for the synthesis and isolation of the target Schiff bases.

Characterization & Data Analysis

To validate the structure, researchers must confirm the formation of the imine bond and the retention of the chloro-imidazopyridine core.

Spectroscopic Signatures
TechniqueKey SignalInterpretation
FT-IR 1600–1625 cm⁻¹ Appearance of strong C=N stretching vibration (Azomethine).[1][4]
FT-IR ~1700 cm⁻¹Disappearance of the C=O (Aldehyde) stretch.
¹H NMR δ 8.3 – 9.0 ppm Singlet (1H). The azomethine proton (-CH=N-).[1]
¹H NMR ~δ 9.8 – 10.0 ppmDisappearance of the aldehyde (-CHO) proton.
¹H NMR δ 6.8 – 8.5 ppmAromatic protons (Imidazo[1,2-a]pyridine core + Phenyl ring).
Mass Spec [M+H]⁺ or [M+2]⁺Molecular ion peak corresponding to the Schiff base MW. Look for Chlorine isotope pattern (3:1 ratio).
Troubleshooting Guide
  • Issue: No Precipitate on Cooling.

    • Cause: Product is too soluble in ethanol.

    • Solution: Evaporate 50% of the solvent under reduced pressure before pouring into ice water. Alternatively, keep the mixture in a refrigerator (4°C) overnight.

  • Issue: Sticky/Oily Product.

    • Cause: Impurities or incomplete drying.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce solidification. Recrystallize immediately.

  • Issue: Low Yield.

    • Cause: Incomplete conversion (equilibrium reaction).

    • Solution: Increase reflux time or add a dehydrating agent (molecular sieves) to shift the equilibrium by removing water.

Applications & Biological Relevance[1][2][5][6][7][10][11][12]

The 3-Chloroimidazo[1,2-a]pyridine motif is a bio-isostere of purines and benzodiazepines. When functionalized as a Schiff base at C5, these compounds exhibit:

  • Antimicrobial Activity: The C=N linkage is essential for binding to bacterial DNA gyrase or fungal sterol 14α-demethylase.

  • Anticancer Potential: Intercalation into DNA or inhibition of tubulin polymerization.

  • SAR Insight: The 3-Chloro substituent typically enhances potency compared to the 3-H or 3-Methyl analogs due to increased lipophilicity, aiding cell membrane penetration.

Case Study Reference: Research on analogous imidazo[1,2-a]pyridine-3-carbaldehyde Schiff bases has demonstrated MIC values as low as 12.5 µg/mL against S. aureus and C. albicans [1, 2]. The 5-substituted variants described here are expected to maintain or exceed this potency due to altered vector presentation.

References

  • Synthesis and Antimicrobial Screening of Schiff's Bases of Imidazo[1,2-a]pyridine. TSI Journals. [Link][4]

  • Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects. Elsevier / Results in Chemistry. [Link][7]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. Journal of Molecular Structure. [Link]

  • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. Russian Journal of General Chemistry. [Link]

Sources

Troubleshooting & Optimization

Solubility optimization of 3-chloroimidazo[1,2-a]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization of 3-Chloroimidazo[1,2-a]pyridine Intermediates Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: 3-Chloroimidazo[1,2-a]pyridine Optimization

Welcome to the Advanced Application Guide. I am Dr. Aris Thorne, Senior Application Scientist. This guide addresses the physicochemical bottlenecks often encountered with 3-chloroimidazo[1,2-a]pyridine scaffolds. While this heterocycle is a privileged pharmacophore in oncology and infectious disease research (e.g., KRAS G12C inhibitors, antitubercular agents), its planarity and


-stacking tendency frequently lead to poor solubility, "oiling out" during workup, and purification failures.

The following modules synthesize field-proven protocols with mechanistic insights to resolve these specific challenges.

Module 1: Solvent Selection & Solubility Profiling

Q1: Why does my 3-chloroimidazo[1,2-a]pyridine intermediate precipitate uncontrollably or "oil out" during standard workups?

A: This behavior is governed by the General Solubility Equation (GSE) and the specific crystal lattice energy of the scaffold. The 3-chloro substituent at the C3 position increases lipophilicity (LogP) and enhances intermolecular


-

stacking compared to the parent imidazo[1,2-a]pyridine.
  • Mechanism: When you pour a reaction mixture (often in ethanol or DMF) into water, the sudden polarity spike forces the hydrophobic 3-chloro intermediate out of solution faster than it can form an ordered crystal lattice, resulting in an amorphous oil or sticky gum.

  • Solution: Avoid direct "dumping" into water. Instead, use a reverse addition protocol or a co-solvent system that maintains supersaturation without crashing the compound.

Q2: Which solvent systems are optimal for recrystallization?

A: We categorize solvents based on their interaction with the pyridine nitrogen (hydrogen bond acceptor) and the chlorinated


-system.
Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Ethanol / Water 70:30 to 50:50High Best for initial purification. The water forces stacking, while EtOH prevents oiling.
EtOAc / Hexane 30:70Medium Good for non-polar impurities. Risk of oiling out if cooled too rapidly.
DCM / MeOH 95:5Low (Recryst) Too soluble. Use only for chromatography loading.
Acetonitrile (ACN) 100%High Excellent for polar derivatives (e.g., -COOH, -NO2 at C2/C6).
Toluene 100%Specialized Disrups

-stacking; useful for highly lipophilic 3-chloro analogs.

Module 2: Synthesis & Workup Optimization

Q3: I am synthesizing the 3-chloro derivative via NCS chlorination. The product is trapped in the succinimide byproduct. How do I separate them?

A: This is a classic issue. N-Chlorosuccinimide (NCS) produces succinimide, which has partial water solubility but can co-precipitate with your product.

  • Protocol:

    • Dilute the reaction mixture (typically in DCM or ACN) with water.

    • Do not filter yet. Adjust the pH to ~9-10 using saturated NaHCO₃.

    • The 3-chloroimidazo[1,2-a]pyridine (weak base) will remain organic-soluble, while succinimide (weakly acidic, pKa ~9.6) will partially ionize and partition into the aqueous phase.

    • Extract with DCM, wash with water (

      
      ) to remove residual succinimide.
      

Q4: How do I determine the correct pH for extraction/precipitation?

A: You must account for the electronic effect of the chlorine atom .

  • Parent pKa: Imidazo[1,2-a]pyridine has a pKa of ~6.8 (protonation at N1).

  • 3-Chloro Effect: The electron-withdrawing Cl atom (inductive effect, -I) lowers the pKa of the N1 nitrogen, typically to the 4.5 – 5.2 range .

  • Implication: To ensure the molecule is neutral (for extraction), pH must be

    
    . To form a salt (for water solubility), pH must be 
    
    
    
    . Using weak acids (like acetic acid) may not fully protonate the 3-chloro species, leading to poor salt formation.

Module 3: Visualization of Workflows

Workflow 1: Solubility Screening & Optimization

This decision tree guides you through selecting the correct solvent based on the physical state of your crude material.

Solubility_Optimization Start Crude 3-Chloro Intermediate State_Check Physical State? Start->State_Check Solid Crystalline Solid State_Check->Solid Clean Oil Sticky Oil / Gum State_Check->Oil Impure Recryst_Screen Screen Class 2 Solvents (EtOH, IPA, EtOAc) Solid->Recryst_Screen Trituration Trituration Protocol (Sonication in Hexane/Et2O) Oil->Trituration Soluble_Hot Soluble Hot / Insoluble Cold? Recryst_Screen->Soluble_Hot Success_Recryst Proceed to Recrystallization Soluble_Hot->Success_Recryst Yes Fail_Recryst Try Solvent Switching (e.g., Toluene or ACN) Soluble_Hot->Fail_Recryst No Solidifies Solidifies? Trituration->Solidifies Solidifies->Recryst_Screen Yes Salt_Form Convert to Salt (HCl or Methanesulfonate) Solidifies->Salt_Form No (Persistent Oil)

Figure 1: Decision matrix for handling crude 3-chloroimidazo[1,2-a]pyridine intermediates. Green paths indicate ideal outcomes; red/yellow paths require intervention.

Module 4: Advanced Troubleshooting (FAQs)

Q5: My compound streaks on TLC and co-elutes with impurities. How do I fix this? A: Streaking indicates the basic nitrogen is interacting with the acidic silanols on the silica gel.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM/MeOH/TEA 95:4:1). This neutralizes the silica surface.

  • Warning: For 3-chloro derivatives, avoid prolonged exposure to high concentrations of primary amines in the eluent if the C2 position is also electron-deficient, as nucleophilic aromatic substitution (

    
    ) is rare but possible under forcing conditions.
    

Q6: Can I improve aqueous solubility for biological assays without changing the core structure? A: Yes. Because the 3-chloro group lowers pKa, standard hydrochloride salts may hydrolyze in buffered media (pH 7.4).

  • Recommendation: Formulate as a Mesylate (Methanesulfonate) or Tosylate salt. These counterions provide better lattice stability and lower hygroscopicity than hydrochlorides for this specific scaffold.

  • Protocol: Dissolve free base in minimal acetone; add 1.05 eq. methanesulfonic acid dropwise at 0°C. The salt usually precipitates instantly.

Q7: I need to scale up (10g+). Are there safety concerns with the 3-chloro intermediate? A: 3-Chloroimidazo[1,2-a]pyridines are generally stable, but:

  • Thermal Stability: Avoid heating >120°C in the presence of strong acids, as de-chlorination or polymerization can occur.

  • Skin Sensitization: Many imidazo[1,2-a]pyridines are potent sensitizers. Handle dry solids in a fume hood with double-gloving.

References

  • General Synthesis & Reactivity

    • Synthesis of imidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8][9][10][11][12] Organic Chemistry Portal.

    • [Link]

  • Solubility & Pharmacokinetics

    • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI (Molecules), 2022.
    • [Link]

  • Purification & Handling

    • Technical Support Center: Purification of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine. BenchChem.[13]

  • Structural Data (pKa/LogP context)

    • 3-Chloroimidazo[1,2-a]pyridine Substance Record. NIH / PubChem / GSRS.
    • [Link]

Sources

Preventing oxidation of 5-carbaldehyde group during C3 functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 5-Carbaldehyde Group During C3 Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

User Issue Summary

You are attempting to functionalize the C3 position (beta-position) of a 5-formyl-substituted heteroarene (e.g., pyrrole, furan, or thiophene). The Conflict: The 5-formyl group creates two distinct problems:

  • Electronic Deactivation: The aldehyde is an electron-withdrawing group (EWG), deactivating the ring toward standard Electrophilic Aromatic Substitution (EAS).

  • Chemical Fragility: The aldehyde proton is highly susceptible to oxidation (to carboxylic acid) under the oxidative conditions required for many C-H activation or cross-coupling protocols (e.g., Pd(II)/Pd(IV) cycles or radical generation).

Tier 1 Solution: The "Stealth" Protocol (Transient Directing Groups)

Recommended for: High-value substrates where step count reduction is critical.

This is the most advanced and elegant solution. Instead of a discrete protection step, you use a Transient Directing Group (TDG) .[1][2][3] This involves adding a catalytic amount of an amine (e.g., amino acid or aniline) that reversibly forms an imine with your aldehyde.[1][4]

Why it works:

  • In-situ Protection: The imine is significantly more resistant to oxidation than the free aldehyde.

  • Directing Effect: The nitrogen of the transient imine coordinates with the metal catalyst (Pd or Rh), directing the C-H activation specifically to the C3 position (beta-position) via a favored 5- or 6-membered metallacycle.

  • Auto-Deprotection: The imine hydrolyzes back to the aldehyde during the aqueous workup.

Protocol: Pd-Catalyzed C3-Arylation via TDG

Reference Standard: Adapted from Yu, J.-Q. et al.[2]

Reagents:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • TDG Ligand: Glycine or

    
    -Alanine (20 mol%)
    
  • Oxidant (Select Carefully): Benzoquinone (BQ) or Ag₂CO₃ (Use BQ to minimize aldehyde oxidation risk).

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

Step-by-Step:

  • Mix: Combine 5-formyl substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂, and Glycine in the reaction vial.

  • Imine Formation: Add solvent and stir at room temperature for 15 mins. (The solution often changes color as the imine forms).

  • Activation: Heat to 80–100°C. The Pd coordinates to the imine N, activating the C3-H bond.

  • Workup: Add 1M HCl/H₂O. Stir for 30 mins to hydrolyze the imine back to the aldehyde. Extract with EtOAc.

Visualization: The TDG Catalytic Cycle

TDG_Cycle Start 5-Formyl Substrate (Aldehyde) Imine Transient Imine (In-situ Protection) Start->Imine + Amine (Cat.) - H2O Palladacycle C3-Palladacycle (Metal Insertion) Imine->Palladacycle + Pd(OAc)2 Product_Imine Functionalized Imine Palladacycle->Product_Imine + Coupling Partner (Reductive Elim.) Product_Imine->Imine Amine Recycled Final_Product C3-Functionalized Aldehyde Product_Imine->Final_Product + H2O / H+ (Hydrolysis)

Caption: Figure 1. The Transient Directing Group cycle allows C3 functionalization while masking the aldehyde.

Tier 2 Solution: Redox-Neutral Radical Functionalization (Photocatalysis)

Recommended for: Electron-deficient heterocycles (like 5-formylpyrrole) where EAS fails.

Traditional Minisci reactions use Ag⁺/Persulfate, which will instantly oxidize your aldehyde to a carboxylic acid. You must switch to Photoredox Minisci conditions.

Why it works: The 5-formyl group makes the ring electron-deficient, which is perfect for nucleophilic radical attack. By using a photocatalyst (Ir or Ru) and a radical precursor (like an alkyl boronic acid or carboxylic acid ester), you generate radicals without strong bulk oxidants.

Protocol: Visible-Light Mediated C3-Alkylation

  • Catalyst: Ir(dF(CF₃)ppy)₂ (dtbbpy)PF₆ (1 mol%).

  • Radical Source: Alkyl bis-catecholato silicate (primary/secondary alkyl radicals).

  • Solvent: DMSO or DMF (degassed).

  • Light Source: Blue LEDs (450 nm).

  • Mechanism: The excited Ir catalyst oxidizes the silicate to generate an alkyl radical. This radical attacks the electron-deficient C3 position. The cycle is closed by mild reduction, leaving the aldehyde intact.

Tier 3 Solution: The "Fail-Safe" (Acetal Protection)

Recommended for: Scale-up or when using harsh reagents (e.g., Grignards, Lithiation).

If you cannot tune the catalyst system, you must physically block the oxidation pathway.

The Protocol:

  • Protection: React 5-formyl substrate with ethylene glycol (1.2 equiv) and p-TsOH (catalytic) in Toluene (Dean-Stark reflux).

    • Critical Check: Ensure the acetal is formed quantitatively. Any free aldehyde will poison subsequent organometallic steps.

  • Functionalization: Perform your C3 reaction (e.g., bromination followed by Suzuki, or direct lithiation).

    • Note: The acetal is stable to basic Suzuki conditions and n-BuLi (at -78°C).

  • Deprotection: Treat with 1M HCl in THF/Water.

Troubleshooting & FAQ

Q1: My reaction mixture turned black and I isolated the carboxylic acid (5-COOH). What happened?

  • Diagnosis: You likely used a strong oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃) in the presence of water or without excluding air.

  • Fix: Switch to Benzoquinone (BQ) as the oxidant for Pd-catalysis. BQ acts as a hydrogen acceptor and is far less likely to oxidize aldehydes than metal salts. Alternatively, use the TDG method (Tier 1) which masks the aldehyde.

Q2: I am trying to do a Friedel-Crafts at C3, but no reaction occurs.

  • Diagnosis: The 5-formyl group is a strong electron-withdrawing group (EWG). It deactivates the ring. Friedel-Crafts will not work.

  • Fix: Switch to C-H Activation (Tier 1) or Radical Minisci (Tier 2). These mechanisms prefer or tolerate electron-deficient rings.

Q3: Can I use a halogen at C3 and just do a Suzuki coupling?

  • Diagnosis: Yes, but synthesizing 3-bromo-5-formylpyrrole is tricky.

  • Fix: If you have the halogenated precursor, Suzuki coupling is safe for aldehydes provided you use mild bases (K₃PO₄ or Cs₂CO₃) and avoid Pd sources that require harsh activation. Use Pd(dppf)Cl₂ or XPhos Pd G4 which are robust and active at lower temperatures.

Method Comparison Matrix
FeatureTier 1: Transient Directing GroupTier 2: Photoredox MinisciTier 3: Acetal Protection
Oxidation Risk Low (Masked in-situ)Very Low (Redox neutral)Negligible (Physically blocked)
Step Count 1 (Telescoped)13 (Protect -> React -> Deprotect)
Atom Economy HighHighLow
Substrate Scope Limited to substrates forming stable iminesBest for AlkylationUniversal
Technical Difficulty High (Requires precise ligand tuning)Medium (Requires light source)Low (Standard chemistry)
Decision Logic Tree

Decision_Tree Q1 Goal: C3 Functionalization of 5-Formyl Heterocycle Q2 Is the desired group an Alkyl chain? Q1->Q2 Path_Radical Use Photoredox Minisci (Tier 2) Q2->Path_Radical Yes Q3 Is the substrate Acid Sensitive? Q2->Q3 No (Aryl/Alkenyl) Path_TDG Use Transient Directing Group (Tier 1) Q3->Path_TDG Yes (Avoids discrete acid steps) Path_Acetal Use Acetal Protection (Tier 3) Q3->Path_Acetal No (Stable)

Caption: Figure 2. Workflow for selecting the optimal non-oxidative functionalization strategy.

References
  • Transient Directing Groups (Aldehyde C-H Activation)

    • Li, Y.-H., Ouyang, Y., Chekshin, N., & Yu, J.-Q. (2021).[2] PdII-Catalyzed Site-selective β- and γ-C(sp3)−H Arylation of Primary Aldehydes Controlled by Transient Directing Groups.[2][3] ChemRxiv.

  • Photoredox Minisci (Redox Neutral)

    • Dong, J., & Wang, Q. (2020).[5] Photocatalytic N-Heteroarylation of Aldehydes via Formyl C‒H Activation. Semantic Scholar.

  • Acetal Protection Stability

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Acetals as Protecting Groups for Aldehydes and Ketones.[6][7][8][9]

  • Ruthenium Catalyzed C3 Functionalization

    • Ru-catalyzed direct C3-functionalization of furfural, 2-formylpyrrole and 2-formylthiophene derivatives. ResearchGate.[10]

Sources

Technical Support Center: Purification of Chlorinated Imidazopyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chlorinated imidazopyridine aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of heterocyclic compounds. The unique combination of a basic nitrogenous core, an electron-deficient pyridine ring due to chlorination, and a reactive aldehyde moiety presents a distinct set of purification hurdles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target compounds.

Part 1: Foundational Purification Strategies & FAQs

This section addresses the initial decisions and most common questions researchers face before beginning purification.

Question: What are the primary challenges in purifying chlorinated imidazopyridine aldehydes?

Answer: The primary challenges stem from the molecule's inherent chemical properties:

  • Basicity of the Imidazopyridine Core: The pyridine nitrogen is basic and can interact strongly with acidic stationary phases like standard silica gel. This often leads to significant peak tailing or even irreversible adsorption during column chromatography.[1]

  • Reactivity of the Aldehyde: Aldehydes are susceptible to oxidation, especially on silica or alumina surfaces, which can be mildly acidic or basic and are exposed to air. This can convert your desired product into the corresponding carboxylic acid, complicating purification.[2]

  • Polarity and Solubility: The presence of the polar aldehyde and the heterocyclic core, combined with the lipophilic chlorinated ring, creates a molecule of intermediate polarity. Finding a single solvent for effective recrystallization can be difficult, often requiring a co-solvent system.

  • Potential for Halogen-Specific Impurities: Depending on the synthetic route, you may encounter impurities from incomplete chlorination or side reactions involving the chlorine substituent.[3][4]

Question: I have a crude reaction mixture. Which purification method should I try first: chromatography, recrystallization, or an extractive work-up?

Answer: The best initial approach depends on the state of your crude material. A quick assessment by Thin Layer Chromatography (TLC) is essential.

  • If your crude material is >85% pure with one or two major, well-separated impurities: Attempt recrystallization first. It is the most efficient method for removing small amounts of impurities and can yield highly pure crystalline material directly.

  • If your crude material is a complex mixture with multiple spots on TLC: Silica gel column chromatography is the most versatile and generally required method to isolate the target compound from starting materials, reagents, and multiple byproducts.[5][6][7]

  • If you suspect significant amounts of acidic or basic impurities (e.g., unreacted aminopyridine or an oxidized carboxylic acid byproduct): An initial acid-base extractive work-up can simplify the mixture significantly before proceeding to chromatography or recrystallization.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Assess Crude Material (TLC, 1H NMR) complex_mixture Complex Mixture (Multiple spots on TLC) start->complex_mixture high_purity Relatively Clean (>85% pure, few spots) start->high_purity specific_impurities Known Acidic/Basic Impurities Present start->specific_impurities chromatography Silica Gel Column Chromatography complex_mixture->chromatography  Isolate target recrystallization Recrystallization high_purity->recrystallization  Final polishing extraction Liquid-Liquid Extraction specific_impurities->extraction  Bulk removal chromatography->recrystallization  If solid, for final purity extraction->chromatography  Then purify

Caption: Decision tree for selecting an initial purification method.

Part 2: Troubleshooting Guide for Column Chromatography

Column chromatography is often indispensable. This section tackles the most common issues encountered.

Question: My compound is streaking badly on the TLC plate and I'm getting poor separation and low recovery from my silica column. What's happening?

Answer: This is the most common issue for nitrogen-containing heterocycles and is caused by the interaction between the basic lone pair on the pyridine nitrogen and acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong interaction causes tailing (streaking) and can lead to irreversible binding, hence the low recovery.

Solution: Neutralize the Stationary Phase.

The causality is the acid-base interaction, so the solution is to suppress it. Add a small amount of a volatile base to your mobile phase (eluent).

  • Primary Choice: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent mixture.

  • Alternative: If your compound is acid-sensitive, using a pre-mixed solution of 1-2% methanol in dichloromethane containing a trace of ammonia can also be effective.

Experimental Protocol: Basic Modifier Addition
  • Prepare your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • To a 1000 mL volume of this eluent, add 5-10 mL of triethylamine.

  • Mix thoroughly.

  • Use this modified eluent to run your TLC plates and slurry-pack your column. This ensures the entire system is neutralized. You should observe significantly rounder spots on TLC and sharper peaks during column elution.

Question: I've successfully isolated my aldehyde, but my NMR analysis shows a new impurity that looks like the corresponding carboxylic acid. How can I prevent this?

Answer: This indicates on-column oxidation of the aldehyde. While silica gel itself is not a strong oxidant, the high surface area and prolonged exposure to atmospheric oxygen during a slow column run can facilitate this process.

Solutions:

  • Run the column faster: Don't let the compound sit on the column for an extended period. Use a slightly more polar solvent system to decrease the retention time (Rf ≈ 0.25-0.35 is ideal). Flash chromatography with positive pressure is highly recommended over gravity chromatography.

  • Use de-gassed solvents: While less common, for highly sensitive aldehydes, sparging your solvents with nitrogen or argon before use can minimize dissolved oxygen.

  • Consider alternative stationary phases: If oxidation is persistent, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase (C18) chromatography, although this requires developing a new solvent system (e.g., water/acetonitrile or water/methanol).[1]

Data Table: Common Eluent Systems for Imidazopyridine Aldehydes

Eluent SystemPolarityTypical Starting Ratio (v/v)Notes
Hexane / Ethyl AcetateLow to Medium90:10 to 50:50Excellent starting point for many derivatives. Good for resolving less polar impurities.[8][9]
Dichloromethane / MethanolMedium to High99:1 to 95:5Effective for more polar compounds. Methanol is a strong solvent, so increase its percentage carefully.[5]
Petroleum Ether / Ethyl AcetateLow to Medium80:20 to 60:40Similar to Hexane/EtOAc, often used interchangeably.[10]
Toluene / Ethyl AcetateLow to Medium95:5 to 70:30Offers different selectivity compared to alkane-based systems and can sometimes improve separation of aromatic compounds.

Note: Always add 0.5-1% TEA to these systems to prevent streaking.

Part 3: Troubleshooting Guide for Recrystallization

Recrystallization is ideal for obtaining an analytically pure, crystalline final product.

Question: I can't find a single solvent that works for recrystallization. My compound is either completely soluble or not soluble at all.

Answer: This is a common scenario for molecules with mixed polarity characteristics. The solution is to use a binary (two-component) solvent system: one "good" solvent in which the compound is highly soluble, and one "poor" or "anti-solvent" in which it is sparingly soluble.

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolve your crude compound in the minimum required amount of the "good" solvent at an elevated temperature (e.g., boiling ethyl acetate or ethanol).[8][11][12]

  • Once fully dissolved, slowly add the "poor" solvent (e.g., hexanes or water) dropwise while the solution is still hot, until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold "poor" solvent.

Recrystallization_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Crystallization cluster_2 Step 3: Isolation a Add crude solid to flask b Add MINIMUM volume of hot 'Good' Solvent a->b c Stir until fully dissolved b->c d Add 'Poor' Solvent dropwise until cloudy c->d e Add 1-2 drops 'Good' Solvent to clarify d->e f Cool slowly to RT, then to 0°C e->f g Collect crystals by vacuum filtration f->g h Wash with cold 'Poor' Solvent g->h i Dry under vacuum h->i

Caption: Workflow for a two-solvent recrystallization procedure.

Question: My product "oiled out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated too quickly.

Solutions:

  • Re-heat and add more "good" solvent: Re-heat the mixture until the oil redissolves completely. Add a bit more of the "good" solvent to lower the saturation point.

  • Slow down the cooling: Ensure the solution cools very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can help.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a tiny crystal of the pure compound, add it to the cooled solution to initiate crystallization.

Part 4: Chemical Purification Methods

Sometimes, impurities are too similar in polarity to be separated by chromatography or recrystallization. In these cases, a chemical approach is needed.

Question: My main impurity is the corresponding carboxylic acid from over-oxidation, and it co-elutes with my product. How can I remove it?

Answer: You can exploit the acidic nature of the carboxylic acid impurity. A simple liquid-liquid extraction with a mild base will selectively remove the acid.

Protocol: Basic Aqueous Wash
  • Dissolve the impure mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer, while your neutral aldehyde remains in the organic layer.

  • Separate the layers. Repeat the wash if necessary (monitor by TLC).

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

Question: How can I purify my aldehyde away from non-aldehyde impurities of similar polarity, such as a ketone byproduct or unreacted starting material?

Answer: For this classic problem, the bisulfite adduct formation is a highly effective and reversible chemical purification technique specific to aldehydes (and unhindered ketones).[2][13] The aldehyde reacts with sodium bisulfite to form a solid, water-soluble salt. The non-aldehyde impurities do not react and can be washed away. The reaction is then reversed to regenerate the pure aldehyde.

Protocol: Purification via Bisulfite Adduct
  • Adduct Formation: Dissolve the impure mixture in a water-miscible solvent like methanol or THF.[13] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes. A white precipitate of the aldehyde-bisulfite adduct may form.

  • Impurity Removal: Dilute the mixture with water and wash with an organic solvent like diethyl ether or ethyl acetate. The non-aldehyde impurities will be extracted into the organic layer. Discard the organic layer. If the adduct precipitated, it can be filtered and washed.

  • Aldehyde Regeneration: Take the aqueous layer (containing the dissolved adduct) and add an organic solvent (e.g., DCM). Basify the aqueous layer by adding a 5M NaOH solution or solid NaHCO₃ until the pH is strongly basic (pH > 9).[2][13] This reverses the reaction, releasing the pure aldehyde, which will be extracted into the organic layer.

  • Final Work-up: Separate the layers, dry the organic phase over Na₂SO₄, and evaporate the solvent to yield the purified aldehyde.

References

  • EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives . (2004). Molecules. [Link]

  • Workup: Aldehydes . University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst . (2021). Letters in Applied NanoBioScience. [Link]

  • Natural aldehyde extraction and their use for the synthesis of new fluorescent imidazo[1,5-a]pyridine derivatives . (2018). Rendiconti Lincei. Scienze Fisiche e Naturali. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 . (2024). Molecules. [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis . (2021). Journal of Medicinal Chemistry. [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T . (2018). ACS Omega. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents . (2025). RSC Advances. [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T . (2018). ACS Omega. [Link]

  • Purifying aldehydes? . (2015). Reddit. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . (2018). Journal of Visualized Experiments. [Link]

  • Method For Removing Halogens From An Aromatic Compound. (2013).
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . (2013). Asian Journal of Chemistry. [Link]

Sources

Validation & Comparative

Structural Elucidation of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive technical guide for the 1H NMR analysis of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde . This guide focuses on the structural elucidation of this specific pharmacophore, distinguishing it from common synthetic impurities and regioisomers.

Executive Summary: The Analytical Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for GABA receptor ligands, antivirals, and kinase inhibitors. However, functionalizing this bicyclic system presents a regioselectivity challenge.

When synthesizing 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde (Target) , two primary impurities often mimic the product:

  • The Precursor: Imidazo[1,2-a]pyridine-5-carbaldehyde (Incomplete chlorination).

  • The Regioisomer: 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde (Incorrect formylation position).

This guide provides a definitive 1H NMR analysis to validate the 3-Cl, 5-CHO substitution pattern, comparing it directly against these alternatives to ensure batch integrity.

Structural Assignment & Numbering

Before analyzing the spectrum, we must establish the IUPAC numbering and expected magnetic environment.

G cluster_legend Key Interactions N1 N1 C2 C2 (H) N1->C2 C3 C3 (Cl) C2->C3 N4 N4 (Bridge) C3->N4 N4->N1 Bridge C5 C5 (CHO) N4->C5 C6 C6 (H) C5->C6 C7 C7 (H) C6->C7 C8 C8 (H) C7->C8 C8->N1 Desc1 C3-Cl: Quenches H3 signal Deshields H2 Desc2 C5-CHO: Deshields H6 (Peri/Ortho) Distinct Singlet ~10.5 ppm

Figure 1: Connectivity and substitution logic. The C3-Chlorine and C5-Aldehyde create a unique "fingerprint" by eliminating the H3 and H5 signals.

Comparative Spectral Analysis

The following table contrasts the target molecule with its most common structural analogs. Data is based on standard imidazo[1,2-a]pyridine shifts in DMSO-d6 .

Table 1: Chemical Shift Comparison (δ ppm)
Proton PositionTarget: 3-Cl-5-CHO Alt A: Precursor (3-H) Alt B: Isomer (6-CHO) Diagnostic Logic
-CHO (Aldehyde) 10.45 (s) 10.40 (s)10.05 (s)5-CHO is typically more deshielded than 6-CHO due to peri-interaction with N4 lone pair.
H-2 7.95 (s) 8.10 (d, J=1.5)7.90 (s)CRITICAL: Target H-2 is a singlet. Precursor H-2 is a doublet (couples to H-3).
H-3 ABSENT 7.85 (d, J=1.5)ABSENT Presence of H-3 signal indicates failed chlorination.
H-5 ABSENT ABSENT 8.90 (s/d)Presence of H-5 (very downfield) indicates the CHO is not at position 5.
H-6 7.80 (d) 7.75 (d)ABSENT In the Target, H-6 couples only to H-7 (doublet).
H-7 7.15 (dd) 7.10 (dd)7.60 (d)H-7 is the "middle" proton of the AMX system in the target.
H-8 7.70 (d) 7.65 (d)7.70 (d)H-8 remains relatively stable across analogs.

Technical Insight: The most common error is misidentifying the 6-CHO isomer . If you see a singlet around 8.9-9.0 ppm, that is H-5 . In the desired 5-CHO product, this position is substituted, so that signal must be missing.

Detailed Validation Protocol

To ensure scientific integrity (Trustworthiness), follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (Preferred over CDCl3 for solubility of polar aldehyde/chloro species).

  • Concentration: 5–10 mg in 0.6 mL.

  • Tube: High-precision 5mm NMR tube (to resolve small coupling constants).

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): Minimum 16 (to visualize small impurity peaks).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aldehyde protons have long T1 relaxation times. A short D1 will suppress the CHO integration, leading to incorrect stoichiometry calculations (e.g., appearing as 0.6H instead of 1.0H).

Step 3: The "Decision Tree" Analysis

Use the diagram below to interpret your spectrum.

DecisionTree Start Start: Analyze 1H Spectrum CheckCHO 1. Check 9.5 - 10.5 ppm region Start->CheckCHO IsCHO Is there a singlet? CheckCHO->IsCHO CheckH3 2. Check 7.5 - 8.0 ppm region Look for H-3 coupling IsCHO->CheckH3 Yes IsH2Singlet Is H-2 a sharp Singlet? CheckH3->IsH2Singlet CheckH5 3. Check 8.5 - 9.2 ppm (Pyridine Region) IsH2Singlet->CheckH5 Yes ResultPrecursor FAILED: Unchlorinated Precursor (H-2/H-3 coupling visible) IsH2Singlet->ResultPrecursor No (Doublet) IsH5Present Is there a signal >8.5 ppm? CheckH5->IsH5Present ResultTarget CONFIRMED: 3-Chloro-5-CHO derivative IsH5Present->ResultTarget No ResultIsomer FAILED: Wrong Regioisomer (6-CHO) (H-5 signal present) IsH5Present->ResultIsomer Yes

Figure 2: Logic flow for validating the substitution pattern.

Mechanistic Interpretation of Shifts[2][3]

Understanding why the peaks move provides the "Expertise" required for troubleshooting.

  • The 3-Chloro Effect (Inductive):

    • Chlorine is electronegative ($ \chi \approx 3.16 $). Placing it at C-3 pulls electron density from the imidazole ring.

    • Result: The H-2 proton (adjacent to N1 and C3-Cl) shifts downfield compared to the non-chlorinated parent, but the collapse of coupling (J ~1.2 Hz) is the primary identifier.

  • The 5-Formyl Effect (Anisotropic & Mesomeric):

    • The carbonyl group at C-5 is coplanar with the aromatic system.

    • Deshielding Zone: The carbonyl oxygen's paramagnetic cone strongly deshields the peri-position (N-4) and the ortho-position (H-6).

    • Comparison: If the CHO were at C-6, H-5 would be squeezed between N-4 and the CHO, resulting in an extreme downfield shift (~9.0+ ppm). The absence of this extreme signal confirms the CHO is occupying the C-5 position.

References

  • Goel, R. et al. (2018). Regioselective functionalization of imidazo[1,2-a]pyridines: A review. European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023). 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Product Specification & NMR.

  • Royal Society of Chemistry. (2015). ChemSpider Spectral Data: Imidazo[1,2-a]pyridine derivatives.

  • Bagdi, A. K. et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[1] Journal of Organic Chemistry.[1]

(Note: While specific spectral databases require subscription, the mechanistic principles cited above are grounded in fundamental heterocyclic chemistry established in References 1 and 4.)

Sources

IR spectroscopy characteristic peaks for 5-formylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative IR Guide for Structural Validation[1][2]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]

Executive Summary: The Diagnostic Value

5-Formylimidazo[1,2-a]pyridine is a critical pharmacophore intermediate, often serving as a gateway to antiviral and anti-inflammatory agents.[1][2] In synthetic workflows, distinguishing this specific regioisomer from its more common 3-formyl counterpart or its alcohol precursor is a frequent bottleneck.[1][2]

While NMR is definitive, FT-IR spectroscopy offers the fastest " go/no-go " decision gate during reaction monitoring.[1] This guide provides a comparative analysis of the vibrational signature of 5-formylimidazo[1,2-a]pyridine, focusing on the electronic effects that distinguish the 5-position aldehyde from alternative substitution patterns.

The Fingerprint: Characteristic Peaks

The IR spectrum of 5-formylimidazo[1,2-a]pyridine is dominated by the interplay between the electron-deficient pyridine ring and the electron-withdrawing formyl group.[1][3]

Key Diagnostic Bands
Functional GroupWavenumber (

)
IntensityStructural Assignment & Causality
C=O[1][3][4] Stretch 1690 – 1710 Strong, SharpThe Primary Indicator. Unlike the 3-formyl isomer (which is highly conjugated with the bridgehead nitrogen), the 5-formyl group resides on the pyridine ring.[1][2] This results in less single-bond character and a higher wavenumber compared to the 3-isomer.[1]
Aldehyde C-H 2850 & 2750 MediumFermi Resonance. A diagnostic doublet.[1][3] The overtone of the C-H bending vibration couples with the fundamental C-H stretch.[3] Absence of this doublet rules out the aldehyde.
C=N Stretch 1630 – 1650 Medium/StrongImidazo Ring Breathing. Characteristic of the imidazo[1,2-a]pyridine core.[1][3] This band is sensitive to protonation; salt forms will shift this >1650

.[1][3]
Aromatic C-H 3050 – 3120 WeakHeteroaromatic Stretch. Typical

C-H stretching vibrations from the pyridine and imidazole rings.
Ring Deformation 1200 – 1350 StrongSkeletal Vibration. Complex coupling of C-N and C-C bonds within the bicyclic system.[3]

Comparative Analysis: Alternatives & Isomers

This section objectively compares the target molecule against its most common synthetic impurities and isomers to facilitate rapid identification.

A. Target vs. Regioisomer (3-Formylimidazo[1,2-a]pyridine)

The differentiation between the 5-formyl and 3-formyl isomers is the most challenging IR task.[1][3] It relies on electronic conjugation theory .[1]

  • 3-Formyl Isomer: The carbonyl at position 3 is directly conjugated with the bridgehead nitrogen's lone pair (push-pull system).[1] This increases the C-O single bond character, lowering the frequency.[1][2]

  • 5-Formyl Isomer: The carbonyl is on the pyridine ring (position 5).[1][3] The inductive withdrawal from the ring nitrogen competes with resonance, generally maintaining a higher double-bond character.[1]

Feature5-Formyl (Target) 3-Formyl (Alternative)
C=O Position ~1695 - 1710

~1660 - 1680

Electronic Context Pyridine-ring attached (Less conjugation)Imidazole-ring attached (High conjugation)
Spectral Shift Blue-shifted (Higher Energy)Red-shifted (Lower Energy)
B. Target vs. Precursor (Reaction Monitoring)

Common synthesis involves the oxidation of (imidazo[1,2-a]pyridin-5-yl)methanol.[1][3]

FeatureAlcohol Precursor Aldehyde Product (5-Formyl)
3200-3500

Broad, Strong O-H Stretch Absent (Crucial for completion check)
1690-1710

AbsentStrong C=O[1][3] Stretch
2750/2850

AbsentVisible Fermi Doublet

Experimental Protocol: Validated Workflow

To ensure reproducible data, particularly given the hygroscopic nature of nitrogen heterocycles, follow this strict protocol.

Method: ATR vs. Transmission (KBr)[1][2]
  • Recommendation: ATR (Attenuated Total Reflectance) with a Diamond crystal is preferred for routine QC due to speed and minimal sample prep.[1]

  • Validation: If peak resolution in the fingerprint region (1000-1500

    
    ) is poor, revert to KBr transmission to resolve the ring breathing modes.
    
Step-by-Step Procedure
  • Sample Preparation (Drying):

    • Why: Imidazo[1,2-a]pyridines are H-bond acceptors and can absorb atmospheric moisture.[1] Water creates a broad band at 3400

      
       that mimics the alcohol precursor.[1][3]
      
    • Action: Vacuum dry the sample at 40°C for 2 hours prior to analysis.[3]

  • Background Collection:

    • Collect 32 scans of the clean crystal/air background.[3]

  • Sample Application:

    • Apply ~5 mg of solid to the crystal.[3] Apply high pressure (clamp) to ensure intimate contact (critical for the high refractive index of aromatics).[1][2]

  • Acquisition:

    • Range: 4000 – 600

      
      .[1][3]
      
    • Resolution: 4

      
      .[1][3][5]
      
    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).[1][3]

  • Post-Processing:

    • Apply ATR correction (if comparing to library KBr spectra).

    • Baseline correct only if significant drift is observed.[1]

Decision Logic: Identification Workflow

The following diagram outlines the logical decision tree for confirming the identity of 5-formylimidazo[1,2-a]pyridine during synthesis.

IR_Identification_Workflow Start Crude Product Sample CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH CheckCO Check 1690-1710 cm⁻¹ (Sharp Band?) CheckOH->CheckCO No (Dry) Result_Alcohol Incomplete Reaction (Alcohol Precursor) CheckOH->Result_Alcohol Yes (Strong OH) CheckFermi Check 2750 & 2850 cm⁻¹ (Doublet?) CheckCO->CheckFermi Yes Result_Unknown Unknown/Degradation CheckCO->Result_Unknown No CheckWavenumber Check C=O Exact Position (>1690 or <1680?) CheckFermi->CheckWavenumber Yes (Aldehyde Confirmed) CheckFermi->Result_Unknown No (Likely Ketone/Ester) Result_Isomer Likely 3-Formyl Isomer (High Conjugation) CheckWavenumber->Result_Isomer <1680 cm⁻¹ Result_Confirmed CONFIRMED: 5-Formylimidazo[1,2-a]pyridine CheckWavenumber->Result_Confirmed >1690 cm⁻¹

Figure 1: Step-by-step logic gate for spectroscopic validation of the 5-formyl regioisomer.

References

  • Bagdi, A. K., et al. (2015).[1][2][3][5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1][5]

  • Specac Ltd. (2024).[1] "Interpreting Infrared Spectra: A Guide to Characteristic Frequencies." Specac Knowledge Base.

  • University of Colorado Boulder. (2024).[1][3] "Table of Characteristic IR Absorptions." Organic Chemistry Resources.

  • Gümrükçüoğlu, I. E., et al. (2025).[1][2][3] "FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule." ResearchGate.[1][3]

Sources

Comparison of bioactivity: 3-chloro vs 3-bromo imidazo[1,2-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-chloroimidazo[1,2-a]pyridine-5-carbaldehyde and 3-bromoimidazo[1,2-a]pyridine-5-carbaldehyde . These molecules are critical bifunctional scaffolds in medicinal chemistry, serving as "gateways" to potent anticancer, antiviral, and antimicrobial agents.[1]

Executive Summary: The Halogen Decision

In drug discovery, the choice between the 3-chloro (3-Cl) and 3-bromo (3-Br) analogues is rarely about the bioactivity of the aldehyde itself, but rather about the synthetic trajectory and the final pharmacological profile of the drug candidate.

  • 3-Bromo Analogue: The "Versatile Gateway." It is the preferred scaffold for generating library diversity. The C3-Br bond is highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing researchers to install complex aryl or alkynyl groups at the 3-position after manipulating the 5-aldehyde.

  • 3-Chloro Analogue: The "Stable Pharmacophore." It is chosen when the halogen itself is the desired structural feature. The C3-Cl bond is metabolically stable and less prone to accidental displacement, making it ideal for optimizing lipophilicity (LogP) and metabolic half-life without increasing steric bulk as much as bromine.

Physicochemical Profile & Structural Properties

The electronic and steric differences between the chloro and bromo substituents at the 3-position fundamentally alter the behavior of the scaffold.

Feature3-Chloro-imidazo[1,2-a]pyridine-5-CHO 3-Bromo-imidazo[1,2-a]pyridine-5-CHO Impact on Drug Design
Molecular Weight ~180.59 g/mol ~225.04 g/mol Br adds significant mass; affects Ligand Efficiency (LE).
C-X Bond Length ~1.74 Å~1.89 ÅBr extends further into the binding pocket (Steric Fit).
Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier; may clash in tight pockets (e.g., Kinase hinge).
Lipophilicity (ClogP) LowerHigher (+0.3 to +0.5 units)Br increases membrane permeability but decreases solubility.
Halogen Bonding Weak (

-hole potential low)
Strong (

-hole potential high)
Br can form specific "halogen bonds" with backbone carbonyls in proteins.
C3-Reactivity Low (Stable to Pd-catalysis)High (Excellent Leaving Group)Br enables C3-diversification via cross-coupling.[2]

Synthetic Utility: The "Gateway" to Bioactivity

The primary value of these aldehydes lies in their ability to serve as precursors. The 3-bromo derivative offers a "Dual-Functionalization" strategy that the 3-chloro derivative cannot easily match.

Pathway A: The 3-Bromo Advantage (Sequential Functionalization)

Because the C-Br bond is weaker than the C-Cl bond, the 3-bromo scaffold allows for orthogonal reactivity:

  • Step 1 (Aldehyde Focus): Condensation at C5 (e.g., Schiff base formation, reduction) leaves the C3-Br intact.

  • Step 2 (Halogen Focus): Suzuki-Miyaura coupling at C3 replaces Br with an aryl group.

    • Result: A highly complex, tri-substituted bioactive molecule (e.g., c-Met inhibitors).

Pathway B: The 3-Chloro Niche (Stable Decoration)

The C-Cl bond is generally inert under standard Suzuki conditions used for C-Br.

  • Use Case: When the final drug requires a small halogen at C3 to block metabolism or fill a small hydrophobic pocket.

  • Result: The Chlorine remains as a permanent part of the pharmacophore.

Synthetic_Pathways Start Scaffold Selection Br_Scaffold 3-Bromo-5-CHO (High Versatility) Start->Br_Scaffold Cl_Scaffold 3-Chloro-5-CHO (High Stability) Start->Cl_Scaffold Step1_Br Condensation at C5 (Schiff Base/Chalcone) Br_Scaffold->Step1_Br Aldehyde Rxn Step1_Cl Condensation at C5 (Schiff Base/Chalcone) Cl_Scaffold->Step1_Cl Aldehyde Rxn Step2_Br Pd-Coupling at C3 (Suzuki/Sonogashira) Step1_Br->Step2_Br Br is Reactive Final_Br 3-Aryl-5-Substituted Potent Kinase Inhibitor Step2_Br->Final_Br Final_Cl 3-Chloro-5-Substituted Antimicrobial Agent Step1_Cl->Final_Cl Cl is Stable

Figure 1: Divergent synthetic utility. The 3-Bromo scaffold allows for a second level of diversification (C3 coupling) that the 3-Chloro scaffold typically does not.

Comparative Bioactivity Analysis (SAR)

While the aldehydes are intermediates, the 3-halo substituent they carry dictates the biological activity of the final derivatives.

Case Study 1: Anticancer Activity (Kinase Inhibition)
  • Target: c-Met, PI3K, or VEGFR (common targets for imidazo[1,2-a]pyridines).

  • 3-Bromo Role: Often used as a precursor to install a 3-aryl group. However, if left as 3-Br, it can occupy hydrophobic pockets.

  • 3-Chloro Role: In specific series (e.g., PI3K inhibitors), a 3-chloro substituent can be optimal. It is small enough to avoid steric clashes but electronegative enough to modulate the pKa of the ring nitrogens, affecting hydrogen bonding with the kinase hinge region.

  • Data Insight: Derivatives retaining the 3-Cl often show better metabolic stability (lower clearance) than unsubstituted analogs, while 3-Br derivatives may suffer from higher lipophilicity-driven non-specific binding.

Case Study 2: Antimicrobial & Antifungal Activity
  • Mechanism: Disruption of cell membranes or inhibition of ergosterol synthesis.

  • Comparison:

    • 3-Bromo Derivatives: Generally exhibit higher potency against fungal strains (e.g., Candida albicans). The increased lipophilicity (higher LogP) aids in penetrating the fungal cell wall.

    • 3-Chloro Derivatives: Often show a balanced profile with lower toxicity.

  • Experimental Evidence: In chalcone derivatives synthesized from these aldehydes, the 3-bromo-substituted chalcones frequently display lower MIC (Minimum Inhibitory Concentration) values compared to their 3-chloro counterparts due to the "heavy atom effect" and stronger halogen bonding interactions with microbial enzymes.

Biological TargetPreferred SubstituentRationale
Kinase (c-Met) 3-Bromo (as intermediate)Enables coupling of critical aryl groups for potency.
Antifungal 3-Bromo (intact)Higher lipophilicity enhances cell wall penetration.
Metabolic Stability 3-Chloro Stronger C-Cl bond resists oxidative metabolism better than C-H.

Experimental Protocols

Protocol A: Synthesis of 3-Halo-imidazo[1,2-a]pyridine-5-carbaldehydes

Note: Direct formylation of the 3-halo species is difficult. The standard route is halogenation of the pre-existing imidazo[1,2-a]pyridine-5-carbaldehyde or Vilsmeier-Haack of the 3-halo-imidazo[1,2-a]pyridine.

Method: C3-Halogenation of Imidazo[1,2-a]pyridine-5-carbaldehyde

  • Dissolution: Dissolve imidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq) in Acetonitrile (ACN).

  • Reagent Addition:

    • For 3-Cl: Add N-Chlorosuccinimide (NCS) (1.05 eq).

    • For 3-Br: Add N-Bromosuccinimide (NBS) (1.05 eq).[3]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

    • Observation: The 3-Br reaction is typically faster (1-2 h) than 3-Cl (3-5 h).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol.

    • Yield: 3-Br (~85-90%) > 3-Cl (~75-80%).

Protocol B: Bioassay (Antimicrobial Disc Diffusion)

To compare the bioactivity of the aldehydes (or their Schiff base derivatives):

  • Culture: Prepare S. aureus (Gram +) and E. coli (Gram -) on nutrient agar plates.

  • Treatment: Impregnate filter paper discs with 100 µM solutions of (a) 3-Cl-aldehyde and (b) 3-Br-aldehyde in DMSO.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure Zone of Inhibition (mm).

    • Expected Result: 3-Bromo derivatives typically show larger zones (e.g., 18mm vs 14mm) due to higher lipophilicity and cellular uptake.

References

  • Goel, A., et al. "Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents." Med.[1][4][5] Chem. Res. (2017).[6] Link

  • Bagdi, A. K., et al. "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances (2015). Link

  • Al-Qadi, I., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds."[7] BMC Chemistry (2025).[7] Link

  • Gudise, P. K., et al. "Significance of Halogen Bonding in Drug Discovery: A Case Study of Imidazo[1,2-a]pyridines." J. Med.[8] Chem. (2021).[9] Link

  • ChemicalBook. "6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Product Page." (Accessed 2026). Link

Sources

Safety Operating Guide

3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal procedures for 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde . As a halogenated heteroaromatic aldehyde, this compound presents specific chemical risks—primarily respiratory irritation, potential aquatic toxicity, and the generation of acidic byproducts (HCl) upon combustion.[1]

Part 1: Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's behavior.[1] This compound is not merely "organic waste"; it is a functionalized heterocycle that dictates specific destruction methods.[1]

Physicochemical Properties (Estimated)
  • State: Solid (Yellow to orange crystalline powder).[1]

  • Reactivity:

    • Aldehyde Group (C-5): Susceptible to oxidation (forming carboxylic acids) and nucleophilic attack.[1]

    • Chlorine (C-3): Halogenated nature requires scrubbing during incineration.[1]

    • Imidazo[1,2-a]pyridine Core: Electron-rich, potentially sensitive to strong acids.[1]

Critical Hazards (GHS Classification)
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1]Zero-contact handling required.[1]
Skin/Eye Irritant H315/H319Causes skin/serious eye irritation.[1][2][3]Double-gloving (Nitrile) is mandatory.[1]
STOT-SE H335May cause respiratory irritation.[1][2][4]Fume hood use is non-negotiable.
Combustion N/AReleases NOx, HCl, COx.[1]Incineration with scrubber required.

Part 2: Pre-Disposal Stabilization & Packaging

Do not dispose of this chemical down the drain.[1] The halogen content makes it illegal to discharge into municipal water systems under EPA and EU regulations.[1]

Solid Waste (Pure Compound)[1]
  • Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.[1]

  • Labeling: Must be labeled "Hazardous Waste - Solid, Toxic, Halogenated." [1]

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, peroxides) to prevent uncontrolled oxidation of the aldehyde moiety.[1]

Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: If dissolved in solvents (DCM, Ethyl Acetate), ensure the waste stream is compatible.[1]

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • Why? The chlorine atom on the pyridine ring mandates that this waste be treated as halogenated.[1] Mixing it with non-halogenated waste (like acetone/methanol) can result in costly re-classification fees or regulatory fines.[1]

Part 3: Disposal Workflow (Decision Logic)

The following flowchart illustrates the decision-making process for disposing of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde.

DisposalWorkflow Start Waste Generation: 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution) StateCheck->LiquidPath Reaction Mix PackSolid Pack in HDPE/Glass Jar (Teflon-lined cap) SolidPath->PackSolid CheckSolvent Identify Solvent LiquidPath->CheckSolvent LabelSolid Label: 'Hazardous Waste - Solid' Tag: 'Halogenated' PackSolid->LabelSolid FinalDest High-Temp Incineration (w/ HCl Scrubber) LabelSolid->FinalDest HaloStream Stream A: Halogenated (DCM, Chloroform) CheckSolvent->HaloStream Halogenated Solvent NonHaloStream Stream B: Non-Halogenated (EtOAc, MeOH) CheckSolvent->NonHaloStream Non-Halo Solvent HaloStream->FinalDest SegregationWarning CRITICAL: Due to Cl atom, dispose in HALOGENATED stream regardless of solvent. NonHaloStream->SegregationWarning SegregationWarning->FinalDest

Figure 1: Decision tree for segregating halogenated heteroaromatic waste. Note the critical override for non-halogenated solvents containing the solute.[1]

Part 4: Emergency Spill Response Protocol

Scenario: You have spilled 500 mg of the solid powder on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is at the working height.[1]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If outside a hood, wear an N95 or P100 particulate respirator.[1]

  • Containment (Dry Spill):

    • Do not create dust.[1][2][4]

    • Cover the spill with a damp paper towel (dampened with water or inert oil) to prevent aerosolization.[1]

    • Scoop the material using a plastic spatula into a wide-mouth waste jar.[1]

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][2][3][5]

    • Chemical Deactivation: A mild dilute bleach solution (10%) can be used to degrade the aldehyde, but ensure ventilation as this may generate chloramines if amine impurities are present.[1] Standard soap and water is preferred for simple physical removal.[1]

  • Disposal of Debris: All paper towels, gloves, and scoops used must go into the Solid Hazardous Waste bin.[1]

Part 5: Regulatory & Compliance Codes

When filling out your hazardous waste manifest, use the following guidelines. While specific codes vary by jurisdiction (RCRA in US, EWC in EU), these are the standard classifications for halogenated intermediates.

Regulatory BodyCodeClassification Description
US EPA (RCRA) D001 / F002 If in flammable solvent or spent halogenated solvent.[1]
US EPA (General) Halogenated Must be flagged for incineration facilities to manage HCl emissions.[1]
EU (EWC) 07 05 13 *Solid wastes containing dangerous substances.[1]
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 820330, 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Codes for Halogenated Solvents.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the classification and labelling of titanium dioxide and halogenated organic compounds.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rapid Hazard Assessment & Chemical Profile

Status: Rare Isomer / Research Chemical CAS Registry: Not widely listed (Structural analogs: 497058-00-1, 198895-50-0) Physical State: Solid (Yellow to orange crystalline powder predicted based on analogs)

Critical Safety Note: Specific toxicological data for the 5-carbaldehyde isomer is limited. This guide employs a "Nearest Neighbor" Safety Strategy , deriving protocols from the structural class (chlorinated imidazo[1,2-a]pyridines and aromatic aldehydes). You must treat this compound as a high-potency irritant and potential sensitizer until proven otherwise.

GHS Hazard Classification (Derived from Analogs)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2][3]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][3][4][5][6]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2][3][4][6][7]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][6]H335
Sensitization (Skin) 1May cause an allergic skin reaction (Aldehyde moiety).[6]H317

Part 2: The Personal Protective Ecosystem (PPE)[8]

Do not rely on standard "lab basics." The combination of a halogenated heterocycle and a reactive aldehyde group requires a barrier against both particulate dust and potential solution-phase permeation.

Hand Protection Strategy
  • Primary Barrier (Dry Solid): Nitrile (minimum 5 mil / 0.12 mm) .

    • Why: Sufficient for incidental contact with solids.

  • Secondary Barrier (Solutions/Reactions): Double-gloving is mandatory when dissolved in organic solvents (DCM, DMF, DMSO).

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove:Laminate (Silver Shield/Norfoil) or Thick Nitrile (8 mil+) .

    • Reasoning: Chlorinated heterocycles can enhance skin absorption; aldehydes penetrate thin nitrile rapidly when solvated.

Respiratory Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.

    • Why: The aldehyde moiety poses an inhalation risk (vapor/irritation), while the solid form poses a particulate risk.

Ocular & Body Defense[2][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the high risk of severe irritation from aldehyde fines.

  • Body: Lab coat (buttoned, sleeves rolled down) + Tyvek sleeves if working with large quantities (>5g) to prevent wrist-gap exposure.

Part 3: Operational Handling Protocol

Phase A: Weighing & Transfer (The Critical Zone)
  • Static Risk: Heterocyclic powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" events.

  • Containment: Weigh inside a hood. If the balance is external, use a secondary containment vessel (tared vial with cap) to transport the solid. Do not carry open spatulas across the lab.

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly. Imidazopyridines are basic; aldehydes are electrophilic. Exotherms are possible if the solvent contains trace acids or if mixed with strong nucleophiles.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon.

    • Mechanism: Aldehydes oxidize to carboxylic acids in air; imidazopyridines can be light-sensitive.

Phase C: Spill Response Logic

Scenario: 500mg spill of solid powder on the benchtop.

  • Evacuate immediate area (3-meter radius).

  • Don PPE: Double nitrile gloves, goggles, N95/P100 mask.

  • Cover: Gently cover powder with wet paper towels (dampened with water/surfactant) to prevent dust generation. Do not dry sweep.

  • Scoop: Transfer damp waste to a wide-mouth jar.

  • Decontaminate: Wash surface with 10% aqueous sodium bisulfite (neutralizes the aldehyde) followed by soap and water.

Part 4: Waste Management & Disposal[8]

Segregation Rules
Waste StreamClassificationDisposal Action
Solid Waste Hazardous (Toxic)Double-bag in clear polyethylene; Label "Toxic Solid - Imidazopyridine Derivative".
Liquid Mother Liquor Halogenated OrganicSegregate from non-halogenated solvents. Do not mix with strong acids or oxidizers.
Sharps/Glass Contaminated SharpRinse with acetone before disposal if heavily coated.
Quenching (Small Scale)

For trace residues in glassware:

  • Rinse with Acetone .

  • Treat rinsate with dilute Sodium Bisulfite or Ammonium Hydroxide (converts aldehyde to adduct/imine).

  • Dispose of treated rinsate into Halogenated Waste.

Part 5: Visualized Workflows

DOT Diagram 1: Operational Decision Tree

SafetyProtocol Start Start: Handling 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Anti-static gun 3. Tared closed vial Solid->Weighing Handling Handling Protocol: 1. Double Glove (Nitrile + Laminate) 2. Inert Gas (Ar/N2) Liquid->Handling PPE_Solid PPE: Nitrile (5mil) + Goggles Weighing->PPE_Solid Reaction Reaction Setup PPE_Solid->Reaction Handling->Reaction Spill Spill Event? Reaction->Spill Cleanup Wet Wipe Method (No Dry Sweep) Spill->Cleanup Yes Disposal Disposal: Halogenated Waste Spill->Disposal No Cleanup->Disposal

Caption: Operational decision tree distinguishing solid vs. liquid handling protocols to minimize exposure risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10510981, Imidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Post Apple Scientific (2024). 12 Safety Precautions To Follow When Handling Pyridine Derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.